molecular formula C17H24N2O2 B11840650 tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B11840650
M. Wt: 288.4 g/mol
InChI Key: FSPWIGRITQAGQP-UHFFFAOYSA-N
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Description

tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butyl group and the diazaspiro structure makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of a suitable diazaspiro precursor with tert-butyl chloroformate. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with a base like diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has been investigated for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors, such as ketohexokinase inhibitors for diabetes and obesity treatment .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. For instance, as a ketohexokinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of fructose and thereby reducing the production of fructose-1-phosphate . This inhibition can help manage conditions like diabetes and obesity by regulating fructose metabolism.

Comparison with Similar Compounds

  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
  • tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate

Comparison: While these compounds share a similar spiro structure, tert-Butyl 8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the phenyl group at the 8-position. This structural difference can significantly impact its chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 5-phenyl-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-11-17(12-19)10-18-9-14(17)13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3

InChI Key

FSPWIGRITQAGQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2C3=CC=CC=C3

Origin of Product

United States

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